![molecular formula C11H13BrO2 B2467896 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene CAS No. 72224-02-3](/img/structure/B2467896.png)
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene
Übersicht
Beschreibung
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as Bromoethoxypropenylbenzene or BPEPB. It is a colorless liquid with a molecular weight of 235.14 g/mol and a boiling point of 220-222°C.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles, such as amino acids, peptides, and proteins. This can lead to the formation of covalent adducts, which can alter the biological activity of the target molecules.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of enzymatic activity.
2. Alteration of protein conformation and function.
3. Induction of oxidative stress.
4. Modulation of ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene in lab experiments include its high reactivity, which allows for the formation of covalent adducts with various target molecules. This can be useful for studying the biological activity of proteins and enzymes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene, including:
1. Synthesis of novel compounds based on the structure of this compound with improved biological activity.
2. Development of new methods for the detection and quantification of covalent adducts formed by this compound.
3. Investigation of the potential therapeutic applications of this compound and its derivatives.
4. Study of the mechanism of action of this compound at the molecular level.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene has been used in various scientific research applications, including:
1. As a building block for the synthesis of novel compounds with potential biological activities.
2. As a crosslinking agent for the preparation of polymeric materials.
3. As a ligand for the preparation of metal complexes.
4. As a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-4-prop-2-enoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h2-6H,1,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFXPGPCSYINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.